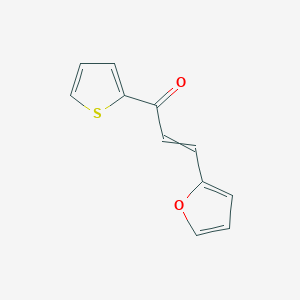

3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” is a chemical compound . It is a derivative of furan and thiophene, two aromatic heterocyclic compounds .

Synthesis Analysis

The synthesis of “3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” derivatives involves the reaction of 2-acetylfuran with the appropriate substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . This process is known as the Claisen-Schmidt condensation reaction .Molecular Structure Analysis

The molecular structure of “3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” includes a furan ring and a thiophene ring connected by a prop-2-en-1-one chain . The presence of these functional groups may contribute to its biological activities .Physical And Chemical Properties Analysis

The molecular formula of “3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” is C11H8O2S, and it has a molecular weight of 204.25 . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications

Photophysical Properties

Research conducted by Kumari et al. (2017) examined the absorption and fluorescence characteristics of 3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one derivatives. The study found significant solvatochromic effects in various solvents, indicating strong intramolecular charge transfer interactions. This highlights the molecule's potential in photophysical applications due to the stabilization in the singlet excited state compared to the ground state (Kumari et al., 2017).

Synthesis and Chemical Properties

Baichurin et al. (2019) explored the synthesis of geminally activated nitro dienes derived from 3-(furan-2-yl) and 3-(thiophen-2-yl)prop-2-enals. This work contributes to the understanding of the molecule's synthesis and its various derivatives, expanding its potential in chemical synthesis (Baichurin et al., 2019).

Antioxidant Potential

Prabakaran et al. (2021) synthesized and examined a series of derivatives of 3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one for their antioxidant properties. The study indicated the compounds' potential as antioxidants, with in vitro testing confirming their effectiveness (Prabakaran et al., 2021).

Electrochemical Applications

Mo et al. (2015) investigated the use of 2-(thiophen-2-yl)furan in electrochemical applications, particularly for supercapacitors. The study revealed enhanced capacitance properties of its polymer, suggesting its utility in energy storage devices (Mo et al., 2015).

Synthesis of Hydroxy Pyrazolines

Parveen et al. (2008) focused on the transformation of 3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one into hydroxy pyrazolines, highlighting its versatility in chemical synthesis and potential pharmaceutical applications (Parveen et al., 2008).

Molecular Docking and Antibacterial Activity

A study by Khumar et al. (2018) utilized 3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one in the synthesis of novel pyrazole derivatives, which were then evaluated for their antibacterial activity. The molecular docking studies provided insights into the binding interactions of these compounds with bacterial proteins, suggesting potential applications in the development of new antibacterial agents (Khumar et al., 2018).

Mechanism of Action

While the exact mechanism of action for “3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” is not specified, similar compounds have been found to exhibit inhibitory activity against tyrosinase, an enzyme involved in melanogenesis . This suggests potential applications in the development of antipigmentation agents .

Future Directions

The potential future directions for “3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” could involve further exploration of its biological activities and potential applications. For instance, its inhibitory activity against tyrosinase suggests it could be a candidate for the development of antipigmentation agents .

properties

IUPAC Name |

3-(furan-2-yl)-1-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMJEICCLQDYQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385723 |

Source

|

| Record name | 3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13343-96-9 |

Source

|

| Record name | 3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2433191.png)

![(2Z)-4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2433196.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2433197.png)

![1-(4-Fluorobenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2433198.png)

![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazine](/img/structure/B2433201.png)

![5-methoxy-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433202.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide](/img/structure/B2433213.png)